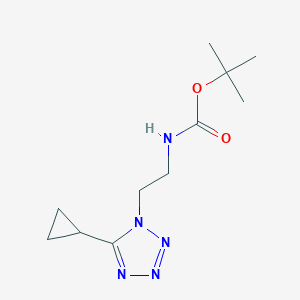![molecular formula C14H12N2O3 B3225016 N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide CAS No. 1243989-49-2](/img/structure/B3225016.png)
N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide
Übersicht
Beschreibung
“N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide” is a nitro-containing compound . Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of “N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway . Significant progress in the chemistry of nitro radicals has been witnessed, providing efficient and rapid access to nitro-containing compounds as well as isoxazoline derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Activity
N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide derivatives have been synthesized and evaluated for their antimalarial activity. A study by Werbel et al. (1986) investigated a series of compounds prepared from substituted 1-phenyl-2-propanones, leading to the development of N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides. These compounds showed significant antimalarial potency against Plasmodium berghei in mice, with some derivatives demonstrating activity against resistant strains of the parasite and in primate models. The pharmacokinetic properties suggested potential for extended protection against infection after oral administration, highlighting the clinical trial potential of this class of compounds in humans Werbel et al., 1986.
Biomarker of Pathogenic Processes
Another study by Zhang et al. (2012) explored the use of a related compound, [18F]N-2-(2-fluoroethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide ([18F]-FEPPA), as a biomarker for detecting neuronal damage/inflammation in nonhuman primates exposed to anesthetic-induced neurotoxicity. The study found that [18F]-FEPPA uptake increased significantly in certain brain regions following anesthetic exposure, suggesting its potential as a sensitive biomarker for dynamic detection of brain damage Zhang et al., 2012.
Anti-inflammatory and Anti-arthritic Properties
In the context of anti-inflammatory and anti-arthritic research, N-(2-hydroxy phenyl) acetamide, a compound structurally related to N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide, was studied by Jawed et al. (2010). This compound exhibited promising anti-arthritic properties in adjuvant-induced arthritis in rats, with significant reductions in pro-inflammatory cytokines and oxidative stress markers. The study concluded that N-(2-hydroxy phenyl) acetamide has potential as an anti-arthritic agent, suggesting a pathway for further exploration of related compounds for inflammatory conditions Jawed et al., 2010.
Hypoxia Tracer for Tumor Detection
Mahy et al. (2004) investigated the hypoxia tracer 2-(2-nitroimidazol-1-yl)-N-(3,3,3-[18F]trifluoropropyl)acetamide, [18F]EF3, for detecting tumor hypoxia. The study demonstrated that [18F]EF3 is a promising tracer for identifying hypoxic tumor regions, with potential applications in diagnosing and monitoring tumor progression and response to therapy. The tracer's pharmacokinetics, biodistribution, metabolism, and specificity for hypoxia were thoroughly evaluated, supporting its use in clinical settings Mahy et al., 2004.
Eigenschaften
IUPAC Name |
N-[2-(3-nitrophenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10(17)15-14-8-3-2-7-13(14)11-5-4-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLMGTZPSFOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)











![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)
![N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3225043.png)